molecular formula C17H23FN2O2 B4702704 1-(3-fluorobenzoyl)-N-isobutyl-4-piperidinecarboxamide

1-(3-fluorobenzoyl)-N-isobutyl-4-piperidinecarboxamide

Cat. No. B4702704
M. Wt: 306.37 g/mol
InChI Key: YVTKSGHFGADPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-N-isobutyl-4-piperidinecarboxamide, commonly known as FUB-144, is a synthetic cannabinoid developed in 2009. It belongs to the family of indole-derived synthetic cannabinoids, which mimic the effects of the natural cannabinoids found in the cannabis plant. FUB-144 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.

Mechanism of Action

FUB-144 acts as a potent agonist of CB1 and CB2 receptors, which are widely distributed in the central nervous system and peripheral tissues. Upon binding to these receptors, FUB-144 activates the endocannabinoid system, leading to the modulation of various physiological and behavioral processes. The activation of CB1 receptors by FUB-144 leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels, resulting in the modulation of ion channels and neurotransmitter release. The activation of CB2 receptors by FUB-144 leads to the modulation of immune system functions, including the regulation of cytokine production and the inhibition of inflammation.
Biochemical and Physiological Effects:
FUB-144 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel activity, and immune system functions. FUB-144 has been shown to induce hypothermia and catalepsy in animal models, indicating its potential as a psychoactive substance. FUB-144 has also been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

FUB-144 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. FUB-144 is also stable and easy to synthesize, making it a readily available research tool. However, FUB-144 has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors, such as GPR55 and TRPV1.

Future Directions

Future research on FUB-144 should focus on the development of more selective and potent synthetic cannabinoids that can be used as research tools and potential therapeutics. The use of FUB-144 in combination with other drugs, such as opioids, should also be investigated to determine its potential as an analgesic agent. Additionally, the potential for FUB-144 to modulate other physiological and behavioral processes, such as appetite and sleep, should be explored. Finally, the potential for FUB-144 to cause adverse effects, such as addiction and toxicity, should be investigated to determine its safety and efficacy as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, FUB-144 is a potent synthetic cannabinoid that has been used in scientific research to investigate the pharmacological effects of synthetic cannabinoids on the endocannabinoid system. FUB-144 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. However, FUB-144 also has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors. Future research on FUB-144 should focus on the development of more selective and potent synthetic cannabinoids that can be used as research tools and potential therapeutics.

Scientific Research Applications

FUB-144 has been used in scientific research to investigate the pharmacological effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that FUB-144 has a high affinity for CB1 and CB2 receptors, leading to the activation of these receptors and the subsequent modulation of various physiological and behavioral processes. FUB-144 has been used in in vitro and in vivo experiments to study the effects of synthetic cannabinoids on neurochemical and neurobehavioral functions.

properties

IUPAC Name

1-(3-fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-12(2)11-19-16(21)13-6-8-20(9-7-13)17(22)14-4-3-5-15(18)10-14/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTKSGHFGADPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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